5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5(2)7-3-6(8(14)15)11-9-12-10-4-13(7)9/h3-5H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQORKLAOQPASNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=NN=CN12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-isopropyl-1H-1,2,4-triazole-3-carboxylic acid with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions to facilitate the formation of the
Biological Activity
5-Isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and mechanisms of action associated with this compound, drawing on various research findings and case studies.
Chemical Structure and Synthesis
The compound belongs to the triazolo-pyrimidine class, characterized by the presence of a triazole ring fused to a pyrimidine structure. Its synthesis typically involves multi-step reactions starting from easily available precursors. For instance, derivatives of thieno[2,3-d]pyrimidine have been synthesized through reactions involving hydrazonoyl chlorides and carbonitriles, leading to various substituted triazolo derivatives that exhibit promising biological activities .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid. For example, a related compound demonstrated excellent cytotoxicity against several human cancer cell lines while showing selectivity towards cancer cells over normal cells. Mechanistic studies indicated that these compounds can induce apoptosis through mitochondrial pathways and cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 3 | EC109 (esophageal cancer) | 10 | Induces apoptosis via mitochondrial pathway |
| Compound 4 | A549 (lung cancer) | 15 | G2/M cell cycle arrest |
Antiviral Activity
In addition to anticancer effects, derivatives of this compound have shown antiviral properties. A study repurposed triazolo-pyrimidine derivatives for their ability to inhibit HIV-1 replication. The compounds exhibited inhibitory activity against RNA-dependent RNA polymerase (RdRp), suggesting potential applications in treating viral infections .
Table 2: Antiviral Activity Against HIV-1
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 12 | >20 |
| Compound B | 15 | >15 |
The biological activity of 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing proliferation .
- Viral Replication Inhibition : The compound interferes with viral polymerase activity, which is critical for viral replication .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of triazolo-pyrimidine derivatives:
- Cytotoxicity Study : A novel derivative was tested against five human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value below 10 µM for certain derivatives.
- Mechanistic Insights : Further research revealed that treatment with these compounds led to increased expression of pro-apoptotic proteins such as Bax and p53 while downregulating anti-apoptotic proteins like MDM2 .
- Antiviral Efficacy : In vitro assays demonstrated that certain derivatives effectively inhibited HIV-1 replication with low cytotoxicity profiles, indicating their potential as therapeutic agents against viral infections .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of triazolo-pyrimidines have demonstrated significant antiproliferative activity against cervical and breast cancer cells by inhibiting key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway . The compound's ability to interfere with cell cycle progression and induce apoptosis has been a focal point in its evaluation for cancer therapy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Various derivatives have shown effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid has been evaluated for anti-inflammatory effects. Research indicates that it may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways . This property is particularly relevant in developing treatments for chronic inflammatory diseases.
Chemical Synthesis and Derivatives
The synthesis of 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid involves several chemical reactions that yield various derivatives with enhanced biological activities. The following table summarizes some synthetic routes and their corresponding derivatives:
| Synthetic Route | Derivative | Biological Activity |
|---|---|---|
| Reaction with hydrazonoyl chloride | 5-Isopropyl-1H-triazolo[4,3-a]pyrimidine-7-thione | Anticancer activity |
| Alkylation with isopropyl group | 6-Isopropyl-5-(2-oxo-propyl)-3H-thieno[2,3-d]pyrimidin-4-one | Antimicrobial effects |
| Cyclization reactions | 6-Methyl-1-(4-chlorophenyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one | Anti-inflammatory effects |
In Vitro Studies
In vitro studies have confirmed the compound's ability to inhibit tumor cell growth effectively. For example, one study demonstrated that specific derivatives of the compound could reduce the viability of HeLa cells significantly at low micromolar concentrations . These findings suggest that further optimization of the compound's structure could enhance its efficacy.
In Vivo Studies
Animal models have also been employed to evaluate the pharmacological effects of 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid. In one study involving Swiss albino mice, the compound exhibited notable analgesic properties alongside anti-inflammatory effects when administered at therapeutic doses . Such studies are crucial for understanding the compound's potential clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazolopyrimidine Family
a. 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic Acid
- Structural Differences : The triazolo ring is fused at positions [1,5-a] instead of [4,3-a], and the substituent at position 5 is a 4-chlorophenyl group rather than isopropyl.
- Physicochemical Properties :
- Applications : The chlorophenyl derivative’s electron-withdrawing group may improve binding to hydrophobic enzyme pockets, whereas the isopropyl variant could favor metabolic stability .
b. 5-Amino-7-(4-Phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Esters
- Key Differences: This compound lacks the fused [4,3-a] triazolo ring system and features an amino group at position 5 and an ester at position 4.
- Synthetic Routes: Synthesized using ethanol as a solvent with additives like p-toluenesulfonic acid, contrasting with the harsher conditions (e.g., refluxing acetic acid) required for triazolo[4,3-a]pyrimidines .
Heterocyclic Systems with Alternative Core Structures
a. 1,3,4-Thiadiazolo[3,2-a]pyrimidines
- Core Differences : Replaces the triazole ring with a thiadiazole ring, introducing sulfur atoms that alter electronic properties.
- Synthesis: Prepared via condensation of ethyl carboxylate derivatives with amines in ethanol, a milder protocol compared to triazolopyrimidine syntheses .
- Biological Activity: Thiadiazolo derivatives exhibit pronounced antimicrobial activity, whereas triazolopyrimidines are more commonly studied for kinase inhibition .
b. Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines
- Isomerization Dynamics : These compounds isomerize to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines under acidic or thermal conditions, highlighting the structural sensitivity of fused triazolo-pyrimidine systems .
- Stability : The [4,3-a] fusion in the target compound may confer greater thermodynamic stability compared to [4,3-c] isomers due to reduced ring strain .
Q & A
Q. What are the optimal synthetic routes for 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions. A common approach includes:
- Step 1 : Cyclization of precursors (e.g., triazole and pyrimidine intermediates) under reflux conditions in solvents like ethanol or dimethylformamide (DMF).
- Step 2 : Introduction of the isopropyl group via alkylation or substitution reactions, requiring temperature control (60–80°C) and catalysts like potassium carbonate .
- Step 3 : Carboxylic acid functionalization at the 7-position using hydrolysis under acidic or basic conditions (e.g., NaOH in aqueous ethanol) .
Optimization Tips : - Microwave-assisted synthesis can reduce reaction times and improve yields .
- Solvent polarity and pH adjustments enhance selectivity during cyclization .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic signals:
- Triazole ring protons at δ 8.1–8.5 ppm (¹H) and 140–150 ppm (¹³C).
- Pyrimidine ring carbons at δ 155–160 ppm (¹³C).
- Isopropyl group signals: doublet for CH protons (δ 1.2–1.4 ppm) and a septet for the CH(CH₃)₂ group .
- IR Spectroscopy : Confirm the carboxylic acid group via O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for triazolo-pyrimidine derivatives?
- Methodological Answer : Contradictions often arise from differences in:
- Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition studies at pH 7.4 and 37°C) to replicate physiological environments .
- Structural Analogues : Compare activity across derivatives (e.g., methyl vs. ethyl esters) to isolate functional group contributions .
- Target Selectivity : Use molecular docking to validate interactions with specific enzymes (e.g., coagulation factors or kinases) and cross-reference with crystallographic data .
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Systematic Substitution : Synthesize derivatives with variations at the 5-isopropyl and 7-carboxylic acid positions to assess impacts on solubility and binding affinity .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .
- In Vivo/In Vitro Correlation : Test analogues in anticoagulation or anti-inflammatory models (e.g., rat tail thrombosis assays) and correlate with in vitro enzyme inhibition data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for triazolo-pyrimidine derivatives?
- Methodological Answer :
- Reproduce Conditions : Verify catalyst purity (e.g., APTS vs. traditional acid catalysts) and solvent drying methods .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or incomplete cyclization) .
- Scale-Up Adjustments : Pilot small-scale microwave reactions (1–5 mmol) before transitioning to conventional reflux for larger batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
